1,2-Dihydroquinazolin-4-amine

iNOS inhibition isoform selectivity nitric oxide synthase

1,2-Dihydroquinazolin-4-amine is the core scaffold of a class of 2-substituted 1,2-dihydro-4-quinazolinamines, a partially reduced quinazoline characterized by a saturated C-2 center that introduces a chiral handle and alters electronic distribution relative to fully aromatic quinazolin-4-amines. This scaffold was first disclosed by AstraZeneca researchers as the basis for nanomolar, highly selective inhibitors of inducible nitric oxide synthase (iNOS) with demonstrated oral anti-inflammatory efficacy in vivo.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
Cat. No. B1639863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dihydroquinazolin-4-amine
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESC1NC2=CC=CC=C2C(=N1)N
InChIInChI=1S/C8H9N3/c9-8-6-3-1-2-4-7(6)10-5-11-8/h1-4,10H,5H2,(H2,9,11)
InChIKeyLIWDTGMJUGTXEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dihydroquinazolin-4-amine: A Privileged Dihydroquinazoline Scaffold for Selective iNOS Inhibition and Oral Anti-Inflammatory Development


1,2-Dihydroquinazolin-4-amine is the core scaffold of a class of 2-substituted 1,2-dihydro-4-quinazolinamines, a partially reduced quinazoline characterized by a saturated C-2 center that introduces a chiral handle and alters electronic distribution relative to fully aromatic quinazolin-4-amines . This scaffold was first disclosed by AstraZeneca researchers as the basis for nanomolar, highly selective inhibitors of inducible nitric oxide synthase (iNOS) with demonstrated oral anti-inflammatory efficacy in vivo . Subsequent QSAR studies have formalized the physicochemical determinants of iNOS potency within this chemotype, establishing it as a quantitatively validated privileged structure for isoform-selective NOS inhibition .

Why Generic Quinazoline or Dihydroquinazolinone Substitution Fails for iNOS-Targeted Procurement


The 1,2-dihydroquinazolin-4-amine scaffold cannot be interchanged with fully aromatic quinazolin-4-amines or regioisomeric 2,3-dihydroquinazolin-4(1H)-ones because the 1,2-dihydro configuration is essential for iNOS isoform selectivity and oral bioavailability . The saturated C-2 position creates a stereogenic center that governs binding orientation within the iNOS active site; replacement with a planar aromatic quinazoline eliminates this chiral recognition and dramatically reduces selectivity . Furthermore, the 2-substituent identity (alkyl, aryl, carbamate, or amide) is the primary driver of both potency and selectivity, as demonstrated by the >1,000-fold range in iNOS IC50 values across analogs in the Tinker series . Crystallographic evidence confirms that 1,2-dihydroquinazolin-4-amines occupy the substrate access channel of murine iNOS in a conformation that sterically excludes binding to eNOS and nNOS isoforms .

Quantitative Differentiation Evidence: 1,2-Dihydroquinazolin-4-amine vs. Classical iNOS Inhibitors and Structural Analogs


iNOS Inhibitory Potency and Isoform Selectivity: Head-to-Head Comparison with L-NMMA, L-NAME, L-NIL, and Aminoguanidine

The 2-substituted 1,2-dihydroquinazolin-4-amine series demonstrates iNOS IC50 values as low as 0.002 µM (compound 17, R=2-furanyl) against recombinant human iNOS, representing a >50-fold improvement in potency over the best classical inhibitor tested in the same assay panel, L-NIL (iNOS IC50 = 0.1 µM) . Selectivity for iNOS over eNOS is strikingly superior: compound 17 shows no significant inhibition of eNOS or nNOS at 100 µM (selectivity ratio >50,000-fold), whereas L-NIL inhibits eNOS with IC50 = 2.8 µM (selectivity ratio = 28-fold) . The selectivity advantage is general across the series; for example, compound 23 (R=4-CNPh) achieves iNOS IC50 = 0.027 µM with eNOS IC50 = 4.0 µM (148-fold selectivity) and no significant nNOS inhibition at 100 µM . In contrast, aminoguanidine—a widely used research tool—shows only ~12-fold selectivity (iNOS IC50 = 0.33 µM vs. eNOS IC50 = 3.9 µM) . A structurally characterized representative, 5-fluoro-2-(thiophen-2-yl)-1,2-dihydroquinazolin-4-amine (BDBM36395, AR-C94864), independently confirmed this profile with iNOS IC50 = 10 nM, nNOS IC50 = 1,000 nM, and eNOS IC50 = 2,500 nM (100-fold and 250-fold selectivity, respectively) .

iNOS inhibition isoform selectivity nitric oxide synthase anti-inflammatory recombinant human enzyme assay

Oral In Vivo Anti-Inflammatory Efficacy: Demonstrated Oral Bioavailability and Target Engagement Superior to Classical iNOS Inhibitors

Spirocyclic 1,2-dihydroquinazolin-4-amine derivatives (compounds 23–25) demonstrated oral ID50 values of 0.09, 0.15, and 1.5 µmol/kg in rat, respectively, measured by inhibition of LPS-induced nitrite production 4 h post-dose . This level of oral potency is unattainable with classical amino acid–based iNOS inhibitors such as L-NMMA and L-NAME, which lack sufficient oral bioavailability for systemic anti-inflammatory applications . The 1,2-dihydroquinazolin-4-amine architecture uniquely enables the introduction of 1-aroyl substituents (particularly cyano-substituted benzoyl and nicotinoyl groups) that confer both high in vitro potency and exceptional oral in vivo activity . Notably, no adverse effects on blood pressure or heart rate were observed during these in vivo experiments, consistent with the high eNOS-sparing selectivity documented in vitro .

oral bioavailability in vivo efficacy inflammatory disease model LPS-induced nitrite rat pharmacodynamics

Crystallographically Validated Binding Mode: Structural Basis for Isoform Selectivity vs. Aromatic Quinazoline-4-amines

The co-crystal structure of murine iNOS oxygenase domain with AR-C94864 (PDB: 3E7I) at 2.35 Å resolution provides atomic-level validation that 1,2-dihydroquinazolin-4-amines bind within the substrate access channel of iNOS in a conformation that exploits the non-planar geometry of the dihydro scaffold . The saturated C-2 center and the 2-substituent (5-fluoro-2-thienyl in AR-C94864) occupy a pocket that is sterically occluded in eNOS and nNOS, directly rationalizing the >100-fold isoform selectivity observed in biochemical assays . This crystallographic evidence contrasts sharply with fully aromatic quinazolin-4-amines, which lack the conformational flexibility to achieve this discriminatory binding pose and consequently exhibit poor iNOS selectivity . The structure also reveals that the 4-amino group forms key hydrogen bonds within the active site, while the 1,2-dihydro geometry positions the benzo ring for optimal hydrophobic packing—features that are lost upon aromatization .

X-ray crystallography iNOS oxygenase domain binding mode AR-C94864 structure-based drug design

Chemical Differentiation via Selective Oxidation: A Unique Synthetic Handle for Derivatization Absent in Aromatic Quinazoline-4-amines

The 1,2-dihydroquinazolin-4-amine scaffold can be selectively oxidized to quinazolin-4(3H)-one derivatives using copper(II) acetate/acetic acid/O2 systems, whereas treatment with potassium iodide/tert-butylhydroperoxide systems effects oxidation of ring-fused aminals to dihydroquinazolines, enabling divergent synthetic access to multiple chemotypes from a common intermediate . This selective, catalyst-controlled oxidation is not possible with fully aromatic quinazolin-4-amines, which lack the saturated C-2 position required for these transformations . Additionally, the 1,2-dihydro scaffold is directly accessible via one-pot multicomponent condensation of anthranilamide with aldehydes or ketones under mild conditions (e.g., squaric acid catalysis in water at 100 °C), a synthetic efficiency advantage over the multi-step sequences often required for aromatic quinazoline-4-amines .

selective oxidation dihydroquinazoline quinazolinone synthetic diversification copper catalysis

QSAR-Validated Physicochemical Differentiation from Competing iNOS Inhibitor Chemotypes (Thiazolidines and Oxazolidines)

A comparative QSAR study across three iNOS inhibitor chemotypes—1,2-dihydro-4-quinazolinamines, 4,5-dialkylsubstituted-2-imino-1,3-thiazolidines, and 4,5-disubstituted-1,3-oxazolidin-2-imines—revealed that the quinazolinamine series is distinguished by its dependence on Kier's first-order valence molecular connectivity index (¹χv), density (D), surface tension (St), and substituent length for iNOS inhibitory potency, whereas the thiazolidine and oxazolidine series are governed by different QSAR models . This indicates that the 1,2-dihydroquinazolin-4-amine scaffold engages the iNOS active site through a distinct pharmacophoric interaction pattern dominated by dispersion forces and steric fit, rather than the electronic or hydrogen-bonding parameters that dominate other chemotypes . Practically, the QSAR model provides a validated quantitative framework for predicting iNOS potency of novel 1,2-dihydroquinazolin-4-amine analogs prior to synthesis, a capability not available for the thiazolidine or oxazolidine series within the same study .

QSAR physicochemical properties iNOS inhibitor chemotypes molecular connectivity drug design

Optimal Procurement and Research Application Scenarios for 1,2-Dihydroquinazolin-4-amine Derivatives


In Vivo Target Validation Studies Requiring Orally Bioavailable, Highly Selective iNOS Inhibition

For preclinical pharmacodynamic studies in rodent models of inflammatory arthritis, septic shock, or neuropathic pain, 1,2-dihydroquinazolin-4-amine derivatives (particularly spirocyclic analogs such as compounds 23–25) provide oral ID50 values of 0.09–1.5 µmol/kg in rat without adverse cardiovascular effects, directly addressing the oral bioavailability and eNOS-sparing selectivity limitations of classical inhibitors L-NMMA, L-NAME, and L-NIL . Researchers should prioritize this scaffold when the experimental design requires oral dosing and clean hemodynamic readouts.

Structure-Guided Lead Optimization Leveraging Crystallographic Data

The availability of a high-resolution (2.35 Å) co-crystal structure of AR-C94864 bound to murine iNOS oxygenase domain (PDB: 3E7I) makes 1,2-dihydroquinazolin-4-amine the only iNOS inhibitor chemotype with publicly available structural data suitable for molecular docking, free energy perturbation (FEP) calculations, and structure-based virtual screening campaigns . Medicinal chemistry teams should procure this scaffold when structure-based drug design is a core optimization strategy, as the binding mode is experimentally validated rather than computationally inferred .

Rapid Library Synthesis for iNOS SAR Exploration via One-Pot Multicomponent Chemistry

For hit-to-lead campaigns requiring rapid, parallel synthesis of diverse 2-substituted analogs, the 1,2-dihydroquinazolin-4-amine scaffold enables one-pot, three-component condensation (isatoic anhydride + aldehyde + ammonium acetate) under mild aqueous conditions with catalytic squaric acid . This synthetic efficiency—producing moderate to high yields in a single step—contrasts with the multi-step sequences required for aromatic quinazoline-4-amines and supports cost-effective library production for pharmaceutical lead generation programs .

QSAR-Driven Candidate Prioritization for iNOS Inhibitor Development Programs

When computational pre-screening of virtual compound libraries is required to reduce synthetic burden, the validated QSAR model for 1,2-dihydro-4-quinazolinamines—based on topological (¹χv), density, surface tension, and steric (substituent length) descriptors—provides a quantitative scoring function for predicting iNOS potency prior to synthesis . This model is chemotype-specific and should be used to triage large virtual libraries, focusing synthetic resources on analogs predicted to achieve IC50 <100 nM rather than relying on generic drug-likeness filters that fail to capture the steric constraints unique to this scaffold .

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